Potential for Superior Kinase Selectivity Through 'Arg70 Switch Control' Binding Mode vs. Type I Inhibitors
As a pyrazolyl-cyclohexyl urea, this compound is structurally related to 'switch control' inhibitors that uniquely bind to the Arg70 residue in the switch control pocket of p38α kinase, obviating the need to engage the canonical ATP hinge region. This mechanism, demonstrated for related compounds, results in high kinase selectivity [1]. In contrast, the widely used type I inhibitor SB203580 (Adezmapimod) is an ATP-competitive inhibitor with IC50 values of 50 nM for p38α and 500 nM for p38β2, and it shows off-target activity against LCK and other kinases .
| Evidence Dimension | Kinase Binding Mode and Selectivity |
|---|---|
| Target Compound Data | Structurally enabled for Arg70 switch control pocket binding; quantitative IC50 and selectivity panel data are currently unavailable in the public domain. |
| Comparator Or Baseline | SB203580 (Adezmapimod): Type I, ATP-competitive. p38α IC50 = 50 nM, p38β2 IC50 = 500 nM. Known off-targets include LCK. |
| Quantified Difference | Not calculable due to missing target data. The difference is qualitative and mechanistic. |
| Conditions | Class-level inference based on structural homology to published 'switch control' p38α inhibitors. |
Why This Matters
Procuring this specific analog is essential to test the hypothesis that the 2,3-dimethoxyphenyl substitution enhances selectivity within the switch control binding pocket over ATP-competitive inhibitors like SB203580.
- [1] Ahn, Y. M., et al. (2010). Switch control pocket inhibitors of p38-MAP kinase... Bioorganic & Medicinal Chemistry Letters, 20(19), 5793-5798. View Source
